Comparative Relative Response Factor (RRF) in USP HPLC-UV Analysis at 215 nm
In USP compendial analysis, 1-Carboxycyclohexaneacetic acid (Impurity E) exhibits a relative response factor (RRF) of 1.0 at 215 nm, which is used as the baseline for calculating RRF values for other gabapentin impurities due to gabapentin's intrinsically low UV absorptivity [1]. In contrast, Gabapentin Impurity A demonstrates a 5.3-fold higher RRF, while Impurity B exhibits a 65% lower RRF (0.35). This 5.3-fold difference in detector response directly impacts quantification accuracy if incorrect RRF values are applied [1].
| Evidence Dimension | Relative Response Factor (RRF) at 215 nm |
|---|---|
| Target Compound Data | 1.0 (reference standard) |
| Comparator Or Baseline | Gabapentin Impurity A: RRF = 5.3; Gabapentin Impurity B: RRF = 0.35 |
| Quantified Difference | Impurity A RRF is 5.3× higher; Impurity B RRF is 0.35× lower |
| Conditions | USP HPLC-UV method, 215 nm detection, Kinetex Biphenyl column, mobile phase: pH 4.2 ammonium acetate/acetonitrile/methanol gradient [1] |
Why This Matters
Accurate RRF values are essential for calculating impurity levels in gabapentin drug substance; using incorrect RRF values can lead to over- or under-estimation of Impurity E content, potentially causing out-of-specification (OOS) results and batch rejection.
- [1] United States Pharmacopeia (USP35-NF30). Gabapentin Monograph. Table 1: Relative Retention Times and Relative Response Factors for Gabapentin Related Compounds. View Source
